Brevianamide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

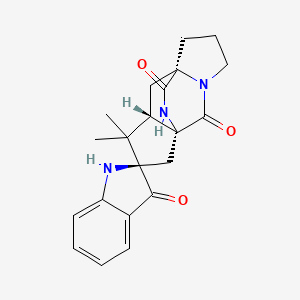

Brevianamide A is a naturally occurring indole alkaloid that belongs to the class of 2,5-diketopiperazines. It was first isolated from the fungus Penicillium brevicompactum in 1969. This compound is structurally characterized by a bicyclo[2.2.2]diazaoctane ring system and is known for its complex molecular architecture and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of brevianamide B has been a subject of significant interest due to its intricate structure. One common synthetic approach involves the use of Diels-Alder reactions to construct the bicyclo[2.2.2]diazaoctane core. This is followed by a series of functional group interconversions and cyclizations to complete the synthesis . Another method involves the transformation of readily available 2-substituted indoles into 2,2-disubstituted indoxyls, which are then used in the synthesis of brevianamide B .

Industrial Production Methods: Industrial production of brevianamide B is not well-documented, likely due to the complexity of its synthesis and the challenges associated with scaling up the laboratory procedures. Most production methods remain within the realm of academic research.

Análisis De Reacciones Químicas

Types of Reactions: Brevianamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is largely influenced by its indole and diketopiperazine moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to oxidize the indole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

Mecanismo De Acción

The mechanism of action of brevianamide B involves its interaction with various molecular targets. The compound’s biological activity is thought to be mediated through its ability to bind to specific enzymes and receptors, although the exact pathways and targets are still under investigation. Studies have shown that brevianamide B can undergo tautomerization and σ-migration, followed by Diels-Alder reactions, which are crucial for its biosynthesis and biological activity .

Comparación Con Compuestos Similares

- Paraherquamides

- Stephacidins

- Notoamides

- Malbrancheamides

Propiedades

Número CAS |

23402-09-7 |

|---|---|

Fórmula molecular |

C21H23N3O3 |

Peso molecular |

365.4 g/mol |

Nombre IUPAC |

(1'R,2R,7'R,9'S)-10',10'-dimethylspiro[1H-indole-2,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2',3,14'-trione |

InChI |

InChI=1S/C21H23N3O3/c1-18(2)14-10-19-8-5-9-24(19)17(27)20(14,23-16(19)26)11-21(18)15(25)12-6-3-4-7-13(12)22-21/h3-4,6-7,14,22H,5,8-11H2,1-2H3,(H,23,26)/t14-,19+,20+,21-/m0/s1 |

Clave InChI |

MWOFPQAPILIIPR-UHFFFAOYSA-N |

SMILES |

CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C |

SMILES canónico |

CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C |

melting_point |

324-328°C |

Key on ui other cas no. |

38136-92-4 |

Descripción física |

Solid |

Sinónimos |

brevianamide A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.